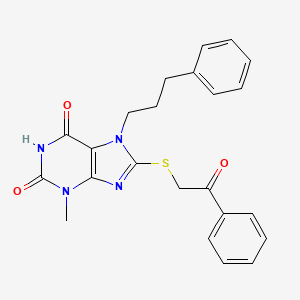
3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione, also known as MPP, is a synthetic compound that belongs to the purine family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to have a protective effect on neurons and to prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it is relatively cheap compared to other compounds. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has also been shown to have low toxicity and to be well-tolerated in animal studies. However, 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione needs to be further elucidated to fully understand its potential applications. Finally, more studies are needed to determine the long-term effects of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione and its potential toxicity in humans.
Conclusion:
In conclusion, 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione, or 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of new synthesis methods, investigation of potential therapeutic applications, and further elucidation of the mechanism of action of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione.
Méthodes De Synthèse
The synthesis of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione involves several steps, including the reaction between 3-methylxanthine and 3-bromopropiophenone, followed by the reaction with thiourea and sodium hydroxide. The final product is obtained by the reaction of the intermediate with acetic anhydride and sulfuric acid. The purity of the final product is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Applications De Recherche Scientifique
3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-26-20-19(21(29)25-22(26)30)27(14-8-11-16-9-4-2-5-10-16)23(24-20)31-15-18(28)17-12-6-3-7-13-17/h2-7,9-10,12-13H,8,11,14-15H2,1H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAZMFIYEJDQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2902716.png)
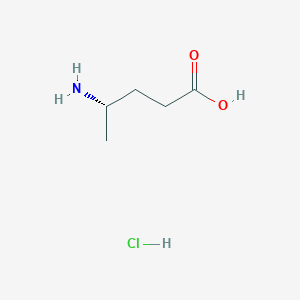
![Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2902718.png)
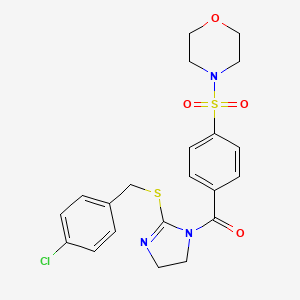
![N-[4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide](/img/structure/B2902720.png)
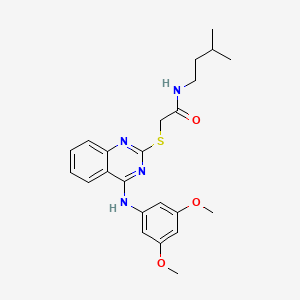

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)
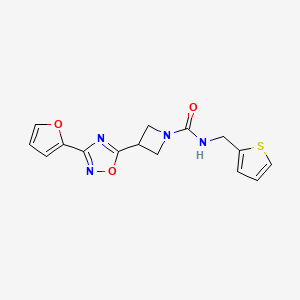
![2-(4-ethoxyphenyl)-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2902733.png)
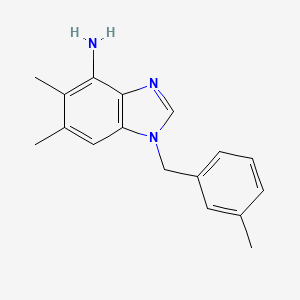
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902735.png)
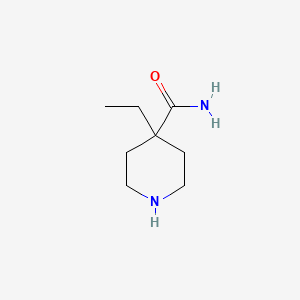
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2902739.png)